5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C18H13N3O.
Mechanism of Action
Target of Action
The primary targets of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting kinases, it disrupts signaling pathways that regulate cell growth and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound has shown promising cytotoxic effects against different cancer cell lines, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability may be affected by the presence of strong acids or alkalis . Additionally, the compound’s lipophilic nature could influence its binding affinity to its target kinases, potentially enhancing its therapeutic effects .
Biochemical Analysis
Cellular Effects
Related compounds have shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
Related compounds have shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This suggests that 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may also interact with these enzymes.
Metabolic Pathways
Related compounds are known to be involved in one-carbon metabolism, which encompasses folate-mediated one-carbon transfer reactions and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable diketone in the presence of a base, followed by cyclization to form the pyrrolopyrimidine core .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits good inhibitory effects in various biological assays.
Uniqueness
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its diphenyl groups contribute to its stability and enhance its binding affinity to certain proteins and enzymes .
Properties
IUPAC Name |
5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWLZPZXNOVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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